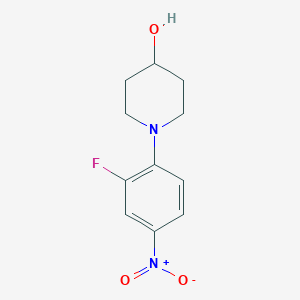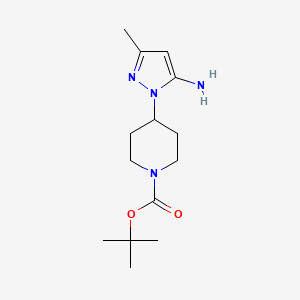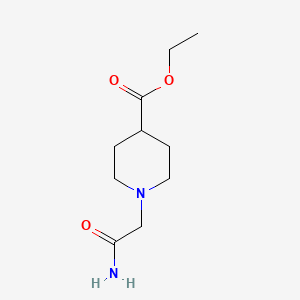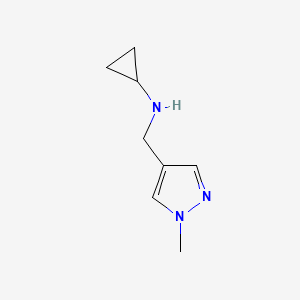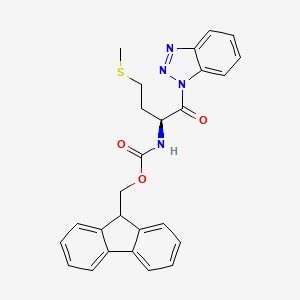![molecular formula C16H23N3O4 B1328806 [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-58-2](/img/structure/B1328806.png)
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic molecule. It is related to the class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, one method involves the chloroacetylation of 2-amino-5-chlorobenzophenone, which is then reacted with substituted phenylpiperazine .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the related compounds. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a 2-hydroxyethyl group and a 2-oxoethyl group. Also attached to the piperazine ring is a phenyl group, which is further connected to an amino acetic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent . The pKa of the compound, which is a measure of its acidity, can be estimated based on the pKa values of similar compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis : A study by Acharyulu et al. (2009) focused on the synthesis of novel compounds, including derivatives of piperazine, which are structurally similar to the chemical . They explored the stereoselective diazotization and various reactions leading to the formation of these compounds, underscoring the chemical's utility in synthesizing complex molecules (Acharyulu et al., 2009).
Molecular Docking and Cytotoxic Activities : Parveen et al. (2017) investigated compounds with a similar structure, highlighting their potential in binding estrogen receptors and exhibiting cytotoxic activities against certain cancer cell lines. This indicates the potential application of such compounds in cancer research (Parveen et al., 2017).
Stability Analysis Under Stress Conditions : Gendugov et al. (2021) studied the stability of a pharmaceutical substance structurally similar to the queried chemical under various stress conditions. Their findings contribute to understanding the stability and degradation patterns of such compounds, which is vital for pharmaceutical development (Gendugov et al., 2021).
Antimicrobial Activity : Yurttaş et al. (2016) synthesized derivatives of piperazine and assessed their antimicrobial activity. This implies the role of similar compounds in developing new antimicrobial agents (Yurttaş et al., 2016).
Antiparasitic Screening : Mavrova et al. (2006) conducted a study on piperazine derivatives for their antiparasitic activity, suggesting the potential use of similar compounds in treating parasitic infections (Mavrova et al., 2006).
Anticonvulsant Properties : Kamiński et al. (2011) explored the anticonvulsant properties of piperazine acetamides, indicative of the potential therapeutic applications of related compounds in neurological disorders (Kamiński et al., 2011).
Inhibition of Aspartate Transcarbamoylase : Dutta and Foye (1990) synthesized derivatives of piperazine as potential inhibitors of aspartate transcarbamoylase, showing the compound's potential in biochemical research related to enzyme inhibition (Dutta & Foye, 1990).
Antimicrobial Studies of Piperazine Derivatives : Patel and Agravat (2007) conducted antimicrobial studies on new piperazine derivatives, further emphasizing the potential application of similar compounds in antimicrobial research (Patel & Agravat, 2007).
Wirkmechanismus
Target of Action
It is known that piperazine derivatives can inhibit microtubule synthesis .
Mode of Action
Piperazine derivatives have been shown to inhibit microtubule synthesis, inhibit cell cycle progression, and inhibit angiogenesis . These actions can be critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
The inhibition of microtubule synthesis, cell cycle progression, and angiogenesis suggests that this compound may affect pathways related to cell division and growth .
Pharmacokinetics
The compound’s solubility is reported to be 7036 g/L , which could potentially impact its bioavailability.
Result of Action
The inhibition of microtubule synthesis, cell cycle progression, and angiogenesis suggests that this compound may have anti-tumor effects .
Action Environment
It is known that the compound has a pka of 755 at 20°C , suggesting that its activity may be influenced by pH. Additionally, the compound’s solubility could be influenced by temperature .
Eigenschaften
IUPAC Name |
2-(N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c20-11-10-17-6-8-18(9-7-17)15(21)12-19(13-16(22)23)14-4-2-1-3-5-14/h1-5,20H,6-13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEZNKRIRBGJEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

-amino]acetic acid](/img/structure/B1328725.png)
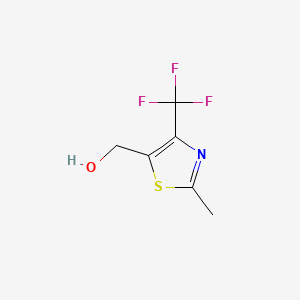
![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)


